N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide
Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide (CAS: 1203187-20-5) is a synthetic small molecule with the molecular formula C₂₂H₂₇N₃O₄ and a molecular weight of 397.5 g/mol . Its structure comprises three key moieties:
- A 2-ethoxybenzamide group, which may enhance lipophilicity and membrane permeability.
- A 1-methyl-2-oxo-1,2-dihydropyridin-3-yl core, a scaffold common in kinase inhibitors and metalloproteinase (MMP) modulators.
- An azepane-1-carbonyl substituent, a seven-membered saturated ring that can influence conformational flexibility and target binding.
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-3-29-19-11-7-6-10-17(19)20(26)23-18-14-16(15-24(2)22(18)28)21(27)25-12-8-4-5-9-13-25/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCYFQJDCWMXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the azepane ring and dihydropyridine derivative, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C18H27N3O3, with a molecular weight of approximately 333.43 g/mol. The compound's structure is characterized by:
- Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Dihydropyridine Core : Known for its role in calcium channel modulation and potential anti-hypertensive effects.
- Ethoxybenzamide Moiety : This segment may enhance lipophilicity and influence the compound's pharmacokinetics.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial assessments suggest that this compound may possess antimicrobial properties against various bacterial strains. Further investigations are needed to determine the spectrum of activity and mechanisms involved.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The dihydropyridine structure is often associated with anticancer activity, suggesting that this compound may also exhibit similar effects.
- Neuroprotective Effects : Given the presence of the azepane ring, which is often linked to neuroactive compounds, there is potential for neuroprotective activities, particularly in models of neurodegenerative diseases.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
A review of relevant literature reveals several studies focusing on related compounds that can provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated a structurally similar dihydropyridine derivative that demonstrated significant anticancer activity in vitro against breast cancer cell lines. |
| Study 2 | Explored azepane-containing compounds and their effects on neuronal survival in models of oxidative stress, showing protective effects against apoptosis. |
| Study 3 | Reported on the antimicrobial efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism of action through membrane disruption. |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps include:
- Formation of the azepane ring through cyclization reactions.
- Introduction of the dihydropyridine core via condensation reactions.
- Final coupling with 2-ethoxybenzoyl chloride to form the amide bond.
Comparison with Similar Compounds
Structural Analogues with Dihydro Pyridinone Moieties
The 1,2-dihydropyridin-2-one core is a shared feature in several bioactive compounds. Below is a comparative analysis:
Key Observations :
- Azepane vs. Morpholine/Piperazine : The target compound’s azepane group offers greater conformational flexibility compared to morpholine (BLD-1620401-82-2) or piperazine ( compounds), which may enhance binding to larger enzymatic pockets .
- Ethoxybenzamide vs. Phenoxy Groups: The 2-ethoxybenzamide in the target compound differs from the 4-chlorophenoxy group in MMP inhibitors (), suggesting divergent selectivity profiles .
Functional Group Analysis
- Dihydro Pyridinone Core: Present in all compared compounds, this moiety is associated with hydrogen bonding to catalytic residues in MMPs or kinases .
- Azepane Carbonyl : Unique to the target compound, this group may improve metabolic stability compared to pyrrolidine (D-19) or piperidine analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
